7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene
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Overview
Description
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[34]oct-6-ene is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce oxides.
Scientific Research Applications
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spirocyclic structure may also contribute to its unique activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
- 2,6-Dimethyl-4-silaspiro[3.4]oct-6-ene
Uniqueness
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene is a synthetic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C6H8ClNO2, with a molecular weight of approximately 161.59 g/mol. The structural features include a spirocyclic framework that contributes to its unique biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 2649046-56-8 |
Molecular Formula | C₆H₈ClNO₂ |
Molecular Weight | 161.59 g/mol |
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have been evaluated for their efficacy against various pathogens, including bacteria and fungi.
In one study, the synthesized spirocyclic compounds displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance their antimicrobial potency .
Anticancer Potential
Research indicates that spirocyclic compounds may also possess anticancer properties. A specific investigation into related compounds demonstrated their ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress . The presence of the chloromethyl group in the structure is hypothesized to play a critical role in enhancing cytotoxicity.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity of spirocyclic derivatives.
- Method : Disk diffusion method against various bacterial strains.
- Results : Compounds exhibited zones of inhibition ranging from 10 mm to 25 mm depending on the concentration.
- Anticancer Activity Assessment :
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways has been suggested.
Properties
Molecular Formula |
C6H8ClNO2 |
---|---|
Molecular Weight |
161.58 g/mol |
IUPAC Name |
7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C6H8ClNO2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4H2 |
InChI Key |
HZHSAIPNRLRKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC12COC2)CCl |
Origin of Product |
United States |
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